molecular formula C16H21N5O3S4 B2454187 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 851409-96-6

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2454187
CAS RN: 851409-96-6
M. Wt: 459.62
InChI Key: RTIJJKBXEUBDPD-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H21N5O3S4 and its molecular weight is 459.62. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer therapy. One study identified analogs with similar potency to BPTES but improved solubility, which could attenuate the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Heterocycle Synthesis for Insecticidal Applications

The synthesis of heterocycles incorporating a thiadiazole moiety, such as the new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been explored for developing insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in agricultural pest control (Fadda et al., 2017).

Antimicrobial Activities

The synthesis of new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, indicating their promise as antimicrobial agents (Darwish et al., 2014).

Anticancer Activity

Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their potential antitumor activity. Compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one demonstrated potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

A class of sulfonamides has been identified as inhibitors of carbonic anhydrase I and II, enzymes vital for various physiological functions. These novel sulfonamide derivatives, featuring thiazole, pyrimidine, pyridine, isoxazole, and thiadiazole moieties, exhibited significant inhibitory effects on these enzymes, suggesting their potential for developing therapeutic agents (Gokcen et al., 2016).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S4/c1-4-25-16-20-19-14(28-16)18-11(22)8-26-15-17-10-7-9(2)27-12(10)13(23)21(15)5-6-24-3/h9H,4-8H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIJJKBXEUBDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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